N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide
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Overview
Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide: is a complex organic compound that belongs to the class of imidazopyridines. These compounds are characterized by the fusion of an imidazole ring to a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactions would also require stringent safety measures and quality control protocols to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may also make it useful in the creation of new chemical products or processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: Another imidazopyridine derivative with potential pharmaceutical applications.
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide: A structurally related compound with similar chemical properties.
Uniqueness: N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(E)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(12-9-16-6-2-1-3-7-16)23(17-10-11-17)15-18-14-21-19-8-4-5-13-22(18)19/h1-9,12-14,17H,10-11,15H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIWNJNMIQUBRP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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